molecular formula C18H31NO6 B12769672 1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate CAS No. 80768-86-1

1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate

Cat. No.: B12769672
CAS No.: 80768-86-1
M. Wt: 357.4 g/mol
InChI Key: YWOLHGFYGAJFFZ-WLHGVMLRSA-N
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Description

1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate is a chemical compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a t-butylamino group, a cyclohexenylmethoxy group, and a propanol backbone, combined with maleate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate typically involves multiple steps:

    Formation of the Propanol Backbone: This can be achieved through the reaction of appropriate alcohols with halides or other suitable reagents.

    Introduction of the t-Butylamino Group: This step may involve the reaction of the propanol derivative with t-butylamine under controlled conditions.

    Attachment of the Cyclohexenylmethoxy Group: This can be done through etherification reactions, where the cyclohexenylmethanol reacts with the propanol derivative.

    Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate may have various scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic effects or as a drug candidate.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-t-Butylamino-3-(3-cyclohexylmethoxy)-2-propanol: Similar structure but lacks the double bond in the cyclohexenyl group.

    1-t-Butylamino-3-(3-phenylmethoxy)-2-propanol: Similar structure but with a phenyl group instead of a cyclohexenyl group.

Uniqueness

1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate is unique due to the presence of the cyclohexenyl group, which may impart specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

80768-86-1

Molecular Formula

C18H31NO6

Molecular Weight

357.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(tert-butylamino)-3-(cyclohex-3-en-1-ylmethoxy)propan-2-ol

InChI

InChI=1S/C14H27NO2.C4H4O4/c1-14(2,3)15-9-13(16)11-17-10-12-7-5-4-6-8-12;5-3(6)1-2-4(7)8/h4-5,12-13,15-16H,6-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

YWOLHGFYGAJFFZ-WLHGVMLRSA-N

Isomeric SMILES

CC(C)(C)NCC(COCC1CCC=CC1)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(COCC1CCC=CC1)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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